(E)-10-Hexadecenal

Descripción general

Descripción

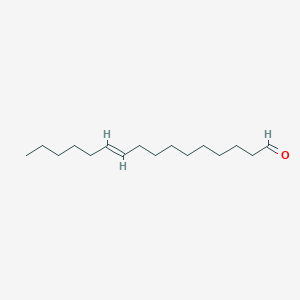

(E)-10-Hexadecenal is an organic compound belonging to the class of aldehydes. It is characterized by a long hydrocarbon chain with a double bond in the E-configuration (trans) and an aldehyde functional group at the terminal position. This compound is notable for its presence in various natural sources, including pheromones of certain insects and as a component in some essential oils.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-10-Hexadecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by selective hydrogenation. This process involves the addition of a formyl group to an alkene, followed by the reduction of the resulting intermediate to yield the aldehyde. Catalysts such as rhodium complexes are often employed to enhance the efficiency and selectivity of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: (E)-10-Hexadecenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation.

Major Products Formed:

Oxidation: Hexadecenoic acid.

Reduction: 10-Hexadecenol.

Substitution: Imines or acetals, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-10-Hexadecenal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound is studied for its role in insect pheromones, aiding in the understanding of insect behavior and communication.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.

Industry: this compound is utilized in the fragrance industry due to its pleasant odor and as an intermediate in the synthesis of various fine chemicals.

Mecanismo De Acción

The mechanism of action of (E)-10-Hexadecenal largely depends on its functional group interactions. As an aldehyde, it can form Schiff bases with amines, which are important in biological systems for enzyme activity and signal transduction. The double bond in the E-configuration also influences its reactivity and interaction with other molecules, contributing to its role in pheromone activity and other biological processes.

Comparación Con Compuestos Similares

(Z)-10-Hexadecenal: The Z-configuration (cis) isomer of 10-Hexadecenal.

Hexadecanal: A saturated aldehyde without the double bond.

(E)-9-Hexadecenal: An isomer with the double bond at a different position.

Uniqueness: (E)-10-Hexadecenal is unique due to its specific double bond position and configuration, which significantly affects its chemical properties and biological activity. The E-configuration provides distinct steric and electronic characteristics that differentiate it from its isomers and other similar compounds.

This detailed overview of this compound covers its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(E)-10-Hexadecenal, a long-chain aldehyde, is recognized for its significant biological activities, particularly in the context of insect pheromones and plant interactions. This compound has garnered attention for its role in ecological signaling and potential applications in pest management. The following sections provide a detailed overview of its biological activity, including relevant studies, mechanisms of action, and implications for agriculture.

- Chemical Formula : C16H30O

- Molecular Weight : 254.42 g/mol

- Structure : Contains a double bond between the 10th and 11th carbon atoms.

Biological Functions

-

Insect Pheromone Activity :

- This compound is identified as a key component in the sex pheromones of various moth species, including the peach moth (Carposina niponensis), which utilizes it for mating attraction and communication (source: ).

- Its effectiveness in attracting conspecific individuals has been demonstrated in field trials, suggesting its potential utility in pest control strategies through pheromone traps.

-

Plant Interaction and Defense Mechanisms :

- Exposure to this compound can induce defensive responses in plants. For instance, studies have shown that this compound can enhance the production of reactive oxygen species (ROS) and activate defense-related genes when plants are subjected to herbivory (source: ).

- The compound's ability to modulate intracellular calcium levels has been linked to enhanced plant resilience against pests, indicating its role as a signaling molecule in plant defense pathways.

Case Studies

- Study on Plant Responses :

A study investigated the effects of this compound on Brassica nigra plants exposed to herbivory by Plutella xylostella larvae. Key findings included:

| Treatment | [Ca²⁺]cyt Increase | ROS Production | Gene Expression |

|---|---|---|---|

| Control | Baseline | Low | Low |

| 100 ppm | Significant | High | Enhanced |

- Field Trials :

Field tests using pheromone traps containing this compound showed a marked reduction in pest populations, demonstrating its practical application in integrated pest management systems. The traps effectively attracted male moths, which reduced mating success and subsequent population growth (source: ).

The biological activity of this compound involves several mechanisms:

- Calcium Signaling : The compound induces depolarization of the plasma membrane in plants, leading to an influx of calcium ions that trigger signaling pathways associated with stress responses.

- ROS Production : Increased ROS levels following exposure to this compound are crucial for activating defense genes and pathways, enhancing the plant's ability to respond to biotic stressors.

- Gene Activation : The compound promotes the transcription of genes involved in antioxidant defenses and other protective mechanisms against herbivores.

Implications for Agriculture

The unique properties of this compound present several implications for agricultural practices:

- Pest Management : Utilizing this compound as a pheromone attractant can improve pest control strategies by reducing reliance on chemical insecticides.

- Enhancing Crop Resilience : Understanding how this compound influences plant defense mechanisms can lead to the development of crop varieties that are more resistant to pests and diseases.

Propiedades

IUPAC Name |

(E)-hexadec-10-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLCOWKIHZCSCF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.